N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide
Overview
Description
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is an intriguing compound with potential applications across various scientific fields. It features a complex chemical structure with a pyrido[1,2-a]pyrazine backbone, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide involves multi-step organic synthesis. A typical synthetic route might include the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-fluorobenzoic acid and benzylamine.
Amidation Reaction: : Initial amidation reaction involves converting 2-fluorobenzoic acid into its corresponding amide using benzylamine under specific conditions (e.g., using a coupling reagent like EDCI in the presence of a catalyst).
Cyclization and Functional Group Modification: : Subsequent steps involve cyclization to form the pyrido[1,2-a]pyrazine ring and further functional group modifications to introduce the benzyloxy and dioxo functionalities.
Industrial Production Methods
Industrial-scale production requires optimization of reaction conditions for yield and purity. Methods like continuous flow synthesis and automated reactors could be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions:
Oxidation: : It can be oxidized under certain conditions to introduce additional oxygen functionalities.
Reduction: : The compound can also be reduced to modify the oxidation state of certain groups within its structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl groups.
Reduction: : Formation of reduced derivatives, such as alcohols or amines.
Substitution: : Formation of new derivatives with modified aromatic rings or side chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for designing new materials with specific properties. Its complex structure allows chemists to explore various functionalizations and modifications.
Biology and Medicine
In biological research, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is studied for its potential therapeutic properties
Industry
In industrial settings, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action involves the compound interacting with molecular targets within biological systems. It may bind to specific enzymes or receptors, altering their function and triggering downstream pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Compared to other pyrido[1,2-a]pyrazine derivatives, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-fluorobenzamide is unique due to the presence of the benzyloxy and 2-fluorobenzamide functionalities, which may confer distinct biological or chemical properties. Similar compounds include:
Pyrido[1,2-a]pyrazine derivatives without the benzyloxy group: .
Other fluorinated aromatic compounds: with differing functional groups.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c25-19-9-5-4-8-18(19)23(30)26-10-11-27-12-13-28-15-22(21(29)14-20(28)24(27)31)32-16-17-6-2-1-3-7-17/h1-9,14-15H,10-13,16H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVVCNMRJBWEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.